4-Cyclobutyl-1,2-oxazol-3-amine
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Overview
Description
4-Cyclobutyl-1,2-oxazol-3-amine is a heterocyclic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazole family
Preparation Methods
The synthesis of 4-Cyclobutyl-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutanone oxime with a suitable nitrile oxide . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired oxazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Cyclobutyl-1,2-oxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclobutyl-1,2-oxazol-3-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
4-Cyclobutyl-1,2-oxazol-3-amine can be compared with other oxazole derivatives, such as:
4-Cyclobutylisoxazol-3-amine: Similar in structure but with different functional groups, leading to varied reactivity and applications.
3-Isoxazolamine, 4-cyclobutyl-: Another related compound with distinct chemical properties.
Properties
IUPAC Name |
4-cyclobutyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-6(4-10-9-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAKPOPDAQNREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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